Cas no 1010-19-1 (Triethylphenylammonium iodide)

Triethylphenylammonium iodide Chemical and Physical Properties
Names and Identifiers
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- N,N,N-Triethylbenzenaminium iodide
- Phenyltriethylammonium iodide
- Triethylphenylammonium Iodide
- triethyl(phenyl)azanium,iodide
- benzyltriethylammonium iodide
- N,N,N-triethylanilinium iodide
- Phenyl-triaethyl-ammoniumjodid
- Triaethyl-phenyl-ammonium
- Triethyl-Phenylazanium Iodide
- Tri-N-aethyl-anilinium,Jodid
- tri-N-ethyl-anilinium,iodide
- triethyl(phenyl)azanium:iodide
- (N,N,N)-TRIETHYLANILINIUM IODIDE
- n,n,n-triethyl-benzenaminiuiodide
- Phenyltriethylammonium iodide,99%
- Benzenaminium, N,N,N-triethyl-, iodide (1:1)
- Benzenaminium, N,N,N-triethyl-, iodide
- Ammonium, triethylphenyl-, iodide
- Phenyltriathylammoniumjodid
- TriethylphenylammoniumIodide
- triethyl(phenyl)azanium iodide
- Phenyltriethylammonium iodide, 97%
- NSC972
- D91933
- NSC 97254
- UNII-R4F2JME3JH
- N,N,N-Triethylbenzenaminiumiodide
- NSC-97254
- EINECS 213-774-1
- MFCD00050224
- 1010-19-1
- DTXSID60883639
- Benzenaminium,N,N-triethyl-, iodide
- AKOS015833264
- triethyl(phenyl)azanium;iodide
- Phenyl triethyl ammonium iodide
- P0242
- BS-43839
- C12H20IN
- NS00042089
- CS-0185864
- HY-W127665
- R4F2JME3JH
- SCHEMBL2353165
- NSC97254
- DTXCID101023149
- WMSWXWGJYOIACA-UHFFFAOYSA-M
- Triethylphenylammonium iodide
-
- MDL: MFCD00050224
- Inchi: 1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1
- InChI Key: WMSWXWGJYOIACA-UHFFFAOYSA-M
- SMILES: [I-].[N+](C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]
- BRN: 3918424
Computed Properties
- Exact Mass: 305.06400
- Monoisotopic Mass: 305.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 124
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Density: 1.3379 (estimate)
- Melting Point: 127-133 °C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Water Partition Coefficient: almost transparency
- PSA: 0.00000
- LogP: 0.05760
- Sensitiveness: Light Sensitive
Triethylphenylammonium iodide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 22-23-36/37/38
- Safety Instruction: 37/39-26
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Risk Phrases:R36/37/38
- HazardClass:6.1
- TSCA:Yes
- Packing Group:III
- PackingGroup:Ⅲ
Triethylphenylammonium iodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0242-25G |
Triethylphenylammonium Iodide |
1010-19-1 | >98.0%(T)(HPLC) | 25g |
¥1105.00 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-272025-10 g |
Phenyltriethylammonium iodide, |
1010-19-1 | 10g |
¥353.00 | 2023-07-11 | ||
Alichem | A019087630-10g |
N,N,N-Triethylbenzenaminium iodide |
1010-19-1 | 95% | 10g |
$463.68 | 2023-09-04 | |
1PlusChem | 1P0003XA-5g |
Benzenaminium, N,N,N-triethyl-, iodide (1:1) |
1010-19-1 | 98% (HPLC) | 5g |
$172.00 | 2025-02-18 | |
1PlusChem | 1P0003XA-1g |
Benzenaminium, N,N,N-triethyl-, iodide (1:1) |
1010-19-1 | 98% (HPLC) | 1g |
$69.00 | 2025-02-18 | |
A2B Chem LLC | AA04286-10g |
Benzenaminium, N,N,N-triethyl-, iodide (1:1) |
1010-19-1 | >98.0%(T) | 10g |
$108.00 | 2024-04-20 | |
A2B Chem LLC | AA04286-25g |
Benzenaminium, N,N,N-triethyl-, iodide (1:1) |
1010-19-1 | >98.0%(T) | 25g |
$174.00 | 2024-04-20 | |
MedChemExpress | HY-W127665-1g |
Triethylphenylammonium iodide |
1010-19-1 | 1g |
¥315 | 2024-07-19 | ||
eNovation Chemicals LLC | D220874-25g |
N,N,N-Triethylbenzenaminium iodide |
1010-19-1 | 97% | 25g |
$140 | 2025-02-25 | |
eNovation Chemicals LLC | D220874-25g |
N,N,N-Triethylbenzenaminium iodide |
1010-19-1 | 97% | 25g |
$140 | 2025-02-28 |
Triethylphenylammonium iodide Related Literature
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1. Annual General Meeting
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Noor Titan Putri Hartono,Marie-Hélène Tremblay,Sarah Wieghold,Benjia Dou,Janak Thapa,Armi Tiihonen,Vladimir Bulovic,Lea Nienhaus,Seth R. Marder,Tonio Buonassisi,Shijing Sun J. Mater. Chem. A 2022 10 2957
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4. Crystal and molecular structure of di[iodobis-(2,2′-bipyridylamine)copper(II)] iodide perchlorateJohn E. Johnson,Robert A. Jacobson J. Chem. Soc. Dalton Trans. 1973 580
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Yuzhi Xu,Jiankai Ge,Cheng-Wei Ju Energy Adv. 2023 2 896
Additional information on Triethylphenylammonium iodide
Recent Advances in the Application of Triethylphenylammonium Iodide (CAS: 1010-19-1) in Chemical Biology and Pharmaceutical Research
Triethylphenylammonium iodide (CAS: 1010-19-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in catalysis, drug discovery, and material science. This quaternary ammonium salt is characterized by its unique ionic properties, which make it an excellent candidate for phase-transfer catalysis and as a stabilizing agent in various chemical reactions. Recent studies have explored its potential in enhancing the efficiency of organic synthesis, particularly in the development of novel pharmaceutical compounds.
One of the most notable advancements involves the use of Triethylphenylammonium iodide as a phase-transfer catalyst in asymmetric synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in facilitating the enantioselective alkylation of glycine derivatives, a critical step in the synthesis of chiral amino acids. The researchers reported a significant improvement in yield and enantiomeric excess (up to 95%) when compared to traditional catalysts, highlighting its potential for industrial-scale applications.
In the realm of drug discovery, Triethylphenylammonium iodide has been investigated for its role in stabilizing reactive intermediates during the synthesis of complex heterocyclic compounds. A recent publication in ACS Medicinal Chemistry Letters detailed its use in the preparation of indole-based scaffolds, which are prevalent in many FDA-approved drugs. The study emphasized the compound's ability to mitigate side reactions, thereby improving the overall purity and yield of the target molecules.
Beyond its catalytic applications, Triethylphenylammonium iodide has also shown promise in material science. Researchers at MIT have utilized it as a key component in the development of ionic liquid-based electrolytes for next-generation batteries. Its high thermal stability and low volatility make it an attractive alternative to conventional organic solvents, addressing some of the safety concerns associated with lithium-ion batteries.
Despite these advancements, challenges remain in optimizing the cost-effectiveness and scalability of Triethylphenylammonium iodide-based processes. Ongoing research is focused on exploring greener synthesis routes and improving its recyclability to meet the demands of sustainable chemistry. As the field continues to evolve, Triethylphenylammonium iodide is poised to play a pivotal role in bridging the gap between academic research and industrial applications.
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